![molecular formula C13H20N2 B2601247 2-(1-adamantyl)-4,5-dihydro-1H-imidazole CAS No. 52725-79-8](/img/structure/B2601247.png)
2-(1-adamantyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(1-adamantyl)-4,5-dihydro-1H-imidazole, otherwise known as 1-Adamantyl-4,5-dihydroimidazole (ADI), is a heterocyclic compound with a wide range of applications in the scientific research field. It is a versatile compound due to its unique structure, containing both hydrophilic and lipophilic properties. ADI has been studied extensively in the fields of synthetic and medicinal chemistry, and has been found to have various biological activities.
Scientific Research Applications
- Medicinal chemists explore derivatives of this compound for drug development, targeting specific diseases or biological pathways .
- Their rigid structure and emission properties make them valuable tools in cell biology and imaging .
- For instance, adamantylideneimidazole-functionalized nanowires could link semiconductor surfaces in nanoscale devices .
- Researchers investigate their potential in asymmetric catalysis, C–H activation, and other transformations .
Organic Synthesis and Medicinal Chemistry
Antiviral Agents
Photophysical Properties and Fluorescent Probes
Materials Science and Nanotechnology
Catalysis and Transition Metal Complexes
Supramolecular Chemistry and Host–Guest Interactions
Mechanism of Action
Target of Action
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It’s known that adamantane derivatives can interact with various targets due to their high reactivity . The interaction of 2-(1-adamantyl)-4,5-dihydro-1H-imidazole with its targets could result in changes at the molecular level, affecting the function of the targets.
Biochemical Pathways
Adamantane derivatives are known to be involved in various chemical and catalytic transformations . Therefore, it’s plausible that 2-(1-adamantyl)-4,5-dihydro-1H-imidazole could affect related biochemical pathways and their downstream effects.
properties
IUPAC Name |
2-(1-adamantyl)-4,5-dihydro-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-12(14-1)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRIIBCZFQSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815739 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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